
1-Phenyl-11-sulfanylundecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-11-sulfanylundecan-1-one is a chemical compound with the molecular formula C17H26OS It is characterized by a phenyl group attached to an 11-carbon chain, which terminates in a sulfanyl group and a ketone functional group
準備方法
The synthesis of 1-Phenyl-11-sulfanylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with thiol reagents under specific conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
化学反応の分析
1-Phenyl-11-sulfanylundecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Phenyl-11-sulfanylundecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-Phenyl-11-sulfanylundecan-1-one involves its interaction with molecular targets through its sulfanyl and ketone functional groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and enzyme activity. The compound’s ability to undergo redox reactions makes it particularly interesting for studying cellular redox balance and related processes.
類似化合物との比較
1-Phenyl-11-sulfanylundecan-1-one can be compared to other sulfur-containing compounds, such as:
Phenyl sulfonylacetophenone: This compound also contains a phenyl group and a sulfur moiety but differs in its overall structure and reactivity.
Thiobenzophenone: Similar in containing a sulfur atom, but with different applications and chemical behavior.
β-Ketosulfones: These compounds share the ketone and sulfur functionalities but have different carbon chain lengths and substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.
特性
CAS番号 |
304435-86-7 |
|---|---|
分子式 |
C17H26OS |
分子量 |
278.5 g/mol |
IUPAC名 |
1-phenyl-11-sulfanylundecan-1-one |
InChI |
InChI=1S/C17H26OS/c18-17(16-12-8-7-9-13-16)14-10-5-3-1-2-4-6-11-15-19/h7-9,12-13,19H,1-6,10-11,14-15H2 |
InChIキー |
UVOADAIVANFUFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



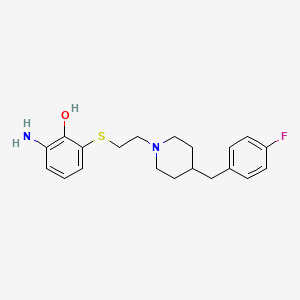

![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)

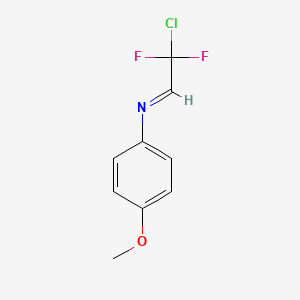
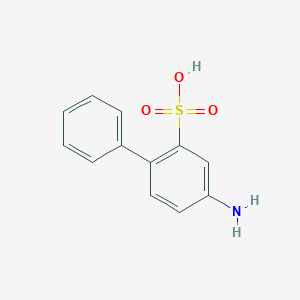
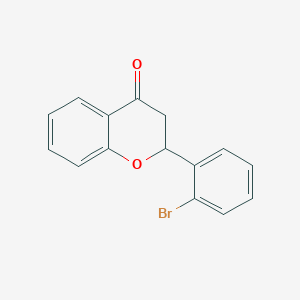
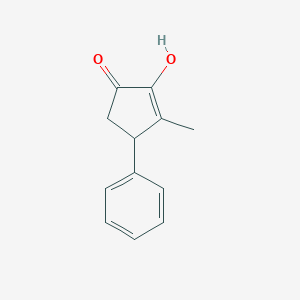
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

